2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one
Description
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one is a cyclohexanone derivative featuring a hybrid substituent comprising a 4-chloroanilino group and a naphthalen-1-yl moiety. This compound is structurally characterized by a central cyclohexanone ring with a branched substituent at the 2-position, creating a sterically crowded environment. Such structural features are critical in medicinal chemistry and materials science, where electronic and steric effects dictate reactivity and biological activity.
Properties
CAS No. |
920276-39-7 |
|---|---|
Molecular Formula |
C23H22ClNO |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
2-[(4-chloroanilino)-naphthalen-1-ylmethyl]cyclohexan-1-one |
InChI |
InChI=1S/C23H22ClNO/c24-17-12-14-18(15-13-17)25-23(21-9-3-4-11-22(21)26)20-10-5-7-16-6-1-2-8-19(16)20/h1-2,5-8,10,12-15,21,23,25H,3-4,9,11H2 |
InChI Key |
WKSDGXWJJDQZID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC=CC3=CC=CC=C32)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Naphthyl Intermediate: The naphthyl group is introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The 4-chloroanilino group is introduced via a nucleophilic substitution reaction. This involves the reaction of 4-chloroaniline with an appropriate electrophile, often under basic conditions.
Cyclohexanone Derivative Formation: The final step involves the condensation of the naphthyl intermediate with the 4-chloroanilino intermediate in the presence of a base to form the desired cyclohexanone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products include naphthyl ketones or carboxylic acids.
Reduction: Products include naphthyl alcohols.
Substitution: Products vary depending on the nucleophile used, such as naphthyl amines or thiols.
Scientific Research Applications
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
The following analysis compares 2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one with structurally analogous compounds, focusing on synthesis, physicochemical properties, and applications.
Structural and Functional Group Variations
Key Observations :
- Electronic Effects: The 4-chloroanilino group in the target compound enhances electron-withdrawing character compared to the dimethylamino group in or methoxy group in . This impacts redox behavior and reactivity in synthetic pathways.
- Steric Effects : The naphthalen-1-yl group introduces significant steric hindrance, unlike smaller substituents like methoxy or hydroxyl groups. This affects crystal packing (e.g., π-π interactions in ) and solubility.
- Ring Saturation: The cyclohexenone core in (unsaturated) vs. cyclohexanone (saturated) alters conjugation and stability.
Physicochemical Properties
- Solubility : The hydrochloride salt in exhibits higher aqueous solubility than neutral analogs. The naphthalen-1-yl group in the target compound reduces solubility in polar solvents.
- Crystallography : Compounds with aromatic substituents (e.g., naphthalen-1-yl) exhibit π-π stacking (as in ) and C–H⋯N hydrogen bonding, influencing melting points and stability.
- Thermal Stability : Electron-withdrawing groups (e.g., chloro in the target compound) may enhance thermal stability compared to electron-donating groups (e.g., methoxy in ).
Table 1: Comparative Analysis of Key Properties
Biological Activity
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one is an organic compound with a complex structure that incorporates a cyclohexanone moiety, a naphthalene group, and a 4-chloroaniline substituent. This unique arrangement suggests potential applications in medicinal chemistry, particularly as a candidate for drug development targeting various biological pathways.
The chemical formula of this compound is CHClN, indicating the presence of carbon, hydrogen, chlorine, and nitrogen. Its structure allows for multiple types of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution, which are vital for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as potential inhibitors of enzymes and receptors involved in cancer progression. The presence of the chloroaniline group may enhance binding affinity to target proteins, thereby improving pharmacological profiles.
- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit kinases and other enzymes that play critical roles in cancer cell signaling pathways.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential anti-cancer properties.
Research Findings
Several studies have explored the biological activity of related compounds. Below is a summary of relevant findings:
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- A study demonstrated that compounds structurally similar to this compound exhibited enhanced cytotoxicity against several cancer cell lines, including breast and lung cancers. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Kinase Inhibition :
- Another research effort focused on the inhibition of specific kinases by related compounds. The results highlighted that the presence of the chloroaniline moiety increased the potency of these inhibitors, suggesting a promising avenue for therapeutic development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
